7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyrazolopyrimidine core
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target protein (such as cdk2) and inhibits its activity, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a predicted melting point of 13616°C and a predicted boiling point of 4053°C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines, suggesting that they may induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolopyrimidine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the pyrazolopyrimidine core to simpler derivatives.
Substitution Reactions: Replacement of functional groups within the molecule with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrazolopyrimidines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolopyrimidines: Structurally similar compounds with varying substituents.
Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its specific combination of the pyrazolopyrimidine core and the trifluoromethyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h3,5,12H,1-2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIZNHNPLOPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NN2C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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